GSK-3beta Inhibitor II
Vue d'ensemble
Description
GSK-3beta Inhibitor II is a potent, selective, and orally active inhibitor of GSK-3beta . It is a cell-permeable, 3-hydroxychromone derived compound . GSK-3beta is a highly conserved multifunctional serine/threonine protein kinase widely expressed in many tissues . Abnormal regulation and expression of GSK-3beta is associated with an increased susceptibility towards bipolar disorder .
Molecular Structure Analysis
GSK-3beta Inhibitor II is a thiazole-containing urea compound . It interacts with critical binding elements in the GSK-3 substrate binding site .
Chemical Reactions Analysis
GSK-3beta Inhibitor II has shown to inhibit GSK-3beta with high potency . Inhibition is competitive with respect to ATP . It does not show any inhibitory effect on a panel of 15 other protein kinases, including AMPK and Akt .
Physical And Chemical Properties Analysis
GSK-3beta Inhibitor II is a cell-permeable compound . It has a molecular weight of 318.35 . It is soluble in DMSO .
Applications De Recherche Scientifique
-
Cancer
- GSK-3beta inhibitors have been explored for their effects in cancer treatment . GSK-3beta regulates the Wnt/β-catenin pathway, which coordinates stemness through its TCF/LEF family of transcription factors by a gene expression program that suppresses differentiation in a subset of T cells .
- The outcomes of these studies have shown promise, with some GSK-3beta inhibitors demonstrating the ability to inhibit cancer cell growth and promote apoptosis .
-
Alzheimer’s Disease
- GSK-3beta inhibitors have been studied for their potential in treating Alzheimer’s disease . GSK-3beta has been involved in the process of neurodegenerative diseases, such as Alzheimer’s disease .
- In one study, double transgenic mice coexpressing human mutant APP and tau were treated with a novel non-ATP competitive GSK-3beta inhibitor, NP12 .
- The results of these studies have shown that inhibiting GSK-3beta can improve memory deficits and cognitive function of the aging mice model .
-
Parkinson’s Disease
- GSK-3beta inhibitors have also been implicated in the treatment of Parkinson’s disease . This is due to the role of GSK-3beta in various cell signaling pathways and the phosphorylation of various proteins .
- While research is still ongoing, some studies have shown promise in the use of GSK-3beta inhibitors in slowing the progression of Parkinson’s disease .
-
Inflammation
- GSK-3beta inhibitors have been studied for their anti-inflammatory effects . This is due to the role of GSK-3beta in various cell signaling pathways, including those involved in inflammation .
- Some studies have shown that GSK-3beta inhibitors can reduce inflammation, suggesting potential therapeutic applications in inflammatory diseases .
-
Type-II Diabetes
- GSK-3beta inhibitors have been implicated in the treatment of type-II diabetes . This is due to the role of GSK-3beta in hepatic glycolysis regulation .
- Some studies have shown that GSK-3beta inhibitors can improve insulin sensitivity and glucose tolerance, suggesting potential therapeutic applications in type-II diabetes .
-
Mood and Behavior Disorders
- GSK-3beta inhibitors have been studied for their potential in treating mood and behavior disorders . GSK-3beta has been involved in the process of neurodegenerative diseases, such as bipolar disorder .
- The results of these studies have shown that inhibiting GSK-3beta can improve mood and behavior disorders .
-
Autism and Cognitive Disabilities
- GSK-3beta inhibitors have been studied for their potential in treating autism and cognitive disabilities . GSK-3beta has been involved in the process of neurodegenerative diseases, such as autism and cognitive disabilities .
- The results of these studies have shown that inhibiting GSK-3beta can improve autism and cognitive disabilities .
-
Neurodegeneration and Brain Injury
- GSK-3beta inhibitors have been studied for their potential in treating neurodegeneration and brain injury . GSK-3beta has been involved in the process of neurodegenerative diseases, such as neurodegeneration and brain injury .
- The results of these studies have shown that inhibiting GSK-3beta can improve neurodegeneration and brain injury .
-
Pain
-
Aging
Safety And Hazards
Orientations Futures
GSK-3beta Inhibitor II has potential therapeutic applications in treating multiple pathological disorders such as cancer, Alzheimer’s disease, Parkinson’s disease, inflammation, type-II diabetes, and more . There is a great interest in developing potent and safe GSK-3 inhibitors in clinical practice . The development of substrate competitive inhibitors (SCIs) for other protein kinases is proposed .
Propriétés
IUPAC Name |
2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRHRPGSSSVYBRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10IN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424894 | |
Record name | GSK-3 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
GSK-3 Inhibitor II | |
CAS RN |
478482-75-6 | |
Record name | GSK-3 Inhibitor II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.